4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with bromohydrazone, followed by cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, which then undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to achieve a 55% overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses . Additionally, it may act as an inhibitor of various kinases, thereby affecting cell signaling pathways involved in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor in clinical phase II.
Uniqueness
4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrN5 |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C8H6BrN5/c1-4-12-8(11)7-6(9)2-5(3-10)14(7)13-4/h2H,1H3,(H2,11,12,13) |
InChI Key |
ZMROCHBBBGGVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=C2C(=N1)N)Br)C#N |
Origin of Product |
United States |
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